
Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate” is a chemical compound that is part of the pyrimidine family . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds involves the design and characterization of novel triazole-pyrimidine-based compounds . These compounds are synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a series of reactions leading to the formation of the triazole-pyrimidine hybrid . The reaction conditions and the specific reactants used can influence the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a white solid appearance, a melting point of 120–122 °C, and specific NMR and IR spectra .Scientific Research Applications
Synthesis and Biological Activity
Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate plays a significant role in the synthesis of various compounds with potential biological activities. For instance, it is involved in the synthesis of new derivatives that exhibit plant growth stimulating effects, as found in the research by Pivazyan et al. (2019) (Pivazyan et al., 2019). Additionally, the compound is used in synthesizing derivatives with tuberculostatic activity, as investigated by Bogdanowicz et al. (2012), where the derivatives demonstrated in vitro activity against Mycobacterium tuberculosis (Bogdanowicz et al., 2012).
Chemical Modification and Analgesic Properties
The compound is also central to chemical modification processes aiming to enhance certain biological properties. Ukrainets et al. (2015) explored the methylation of the pyrimidine moiety to optimize the analgesic properties of certain derivatives (Ukrainets et al., 2015).
Palladium-Catalyzed Cross-Coupling Reactions
Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a substrate in palladium-catalyzed cross-coupling reactions. Tumkevičius and Masevičius (2007) investigated its use in synthesizing various 4-alkynylpyrrolopyrimidines (Tumkevičius & Masevičius, 2007).
Synthesis of α-Aminopyrrole Derivatives
Galenko et al. (2019) developed a method for synthesizing methyl 5-aminopyrrole-3-carboxylates, which react with 1,3-diketones to afford pyrrolo[1,2-a]pyrimidine-7-carboxylates. These derivatives demonstrate the reactivity of diazo compounds and carbenes, offering potential in various chemical applications (Galenko et al., 2019).
Interaction with Glycine Esters
Zinchenko et al. (2018) studied the interaction of a related compound, 4,6-dichloropyrimidine-5-carbaldehyde, with methyl- and tert-butylglycinate, leading to the synthesis of derivatives with potential biological activity (Zinchenko et al., 2018).
One-Pot Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates
The compound is also utilized in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, as demonstrated by Galenko et al. (2015) (Galenko et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of these compounds include further investigation of their neuroprotective and anti-inflammatory properties . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Thus, these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
methyl 4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-9(10(15)16-2)7-12-11(13-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZFFEYKLSDXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

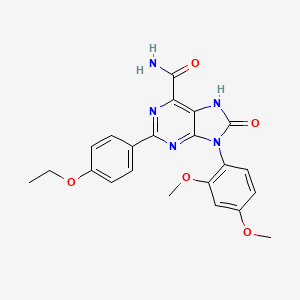
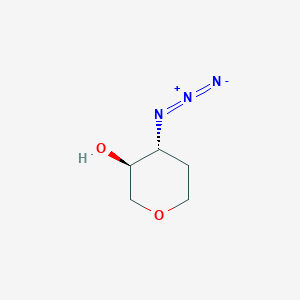
![3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2463581.png)
amine](/img/structure/B2463582.png)
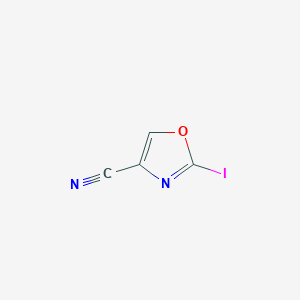
![3-[3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2463584.png)
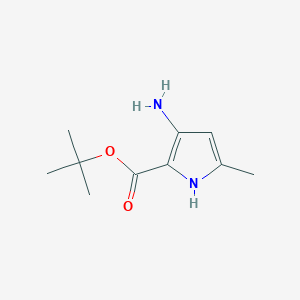
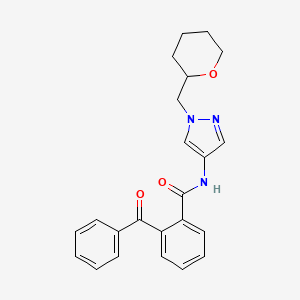
![(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2463587.png)
![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)
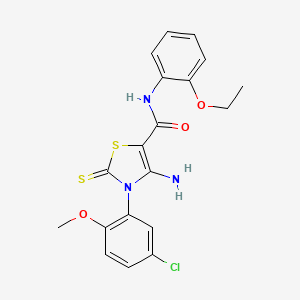
![3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2463597.png)
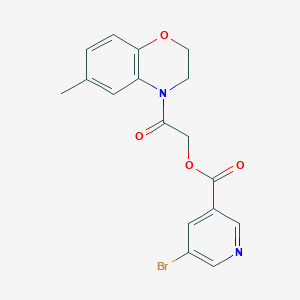
![3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2463599.png)